molecular formula C12H14FN3O2 B2685318 Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-95-6

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2685318
CAS No.: 2034317-95-6
M. Wt: 251.261
InChI Key: PAWUKCNTTSTXQM-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-yloxy group and a cyclopropyl methanone moiety at the 1-position. The cyclopropyl group contributes to conformational rigidity and resistance to oxidative metabolism.

Properties

IUPAC Name

cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWUKCNTTSTXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 5-fluoropyrimidin-2-ol

    • Reagents: : 5-Fluoropyrimidine, sodium hydroxide, water.

    • Conditions: : Reflux reaction, followed by neutralization and extraction.

  • Step 2: : Preparation of 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine

    • Reagents: : 5-Fluoropyrimidin-2-ol, pyrrolidine, potassium carbonate.

    • Conditions: : Room temperature, solvent-free conditions, stirring.

  • Step 3: : Formation of Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

    • Reagents: : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine, cyclopropylcarbonyl chloride, triethylamine.

    • Conditions: : Dry dichloromethane as solvent, low temperature (0-5°C), slow addition of reagents.

Industrial Production Methods

Industrial production typically involves the optimization of the above synthetic routes for scale-up, with particular attention to reaction yields, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can affect the carbonyl group, possibly reducing it to an alcohol.

  • Substitution: : The fluoropyrimidine moiety can participate in substitution reactions, altering the functional groups attached to it.

Common Reagents and Conditions

  • Oxidation: : Reagents like chromium trioxide, potassium permanganate.

  • Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenation agents, nucleophiles like amines or alcohols.

Major Products

  • Oxidation Products: : Oxidized derivatives with higher oxidation states.

  • Reduction Products: : Reduced derivatives, mainly alcohols.

  • Substitution Products: : Various substituted pyrrolidine or fluoropyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block for more complex molecules in organic synthesis.

Biology

Research into its interactions with biological macromolecules such as proteins and nucleic acids to understand its binding and activity profiles.

Medicine

Investigated for its potential as a pharmacological agent in treating various conditions, possibly including antiviral, anticancer, and anti-inflammatory activities.

Industry

Mechanism of Action

The compound’s mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluoropyrimidine moiety are likely crucial in binding to these targets, altering their activity or function. These interactions can modulate various biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Structure Key Features Molecular Formula Molecular Weight Notes
Target Compound Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone Pyrrolidine core, 5-fluoropyrimidinyloxy substituent, cyclopropyl methanone C₁₂H₁₃FN₃O₂ 266.25 g/mol Hypothetical; fluorination may enhance binding and stability.
Compound from RCSB PDB () cyclopropyl[(3S)-3-[[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]amino]pyrrolidin-1-yl]methanone Purine-amino substituent, ethyl and methyl groups, stereospecific pyrrolidine C₂₀H₂₄N₈O 416.46 g/mol PDB ligand; potential kinase inhibitor due to purine interaction .
Compound 7a () (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Thiophene-cyanide, diaminothiophene, pyrazole-hydroxy C₁₀H₈N₆O₂S 292.27 g/mol Synthetic intermediate; antimicrobial activity inferred from thiophene and pyrazole groups .
Catalog Compound () (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime tBDMS-protected alcohol, fluoronicotinaldehyde oxime C₁₈H₂₉FN₃O₂Si 374.51 g/mol Used in organic synthesis; protective groups enhance stability .

Key Differences and Implications

Heterocyclic Core: The target compound uses a pyrimidine ring, whereas the PDB ligand () employs a purine system. Compound 7a () substitutes pyrimidine with thiophene, which alters electronic properties and may reduce DNA-targeting efficacy compared to fluorinated pyrimidines .

Substituent Effects: The 5-fluoropyrimidinyloxy group in the target compound introduces electron-withdrawing effects, enhancing hydrogen bonding and metabolic stability. In contrast, the tBDMS group in the catalog compound () serves as a protective moiety for synthetic intermediates . The cyclopropyl methanone group in both the target compound and PDB ligand improves rigidity, but the PDB ligand’s additional ethyl and methyl groups may enhance hydrophobic interactions .

Linker Groups: The oxy linker in the target compound vs. the amino linker in the PDB ligand affects conformational flexibility.

Research Findings and Hypotheses

  • Synthetic Routes: Methods described in for thiophene-based methanones (e.g., malononitrile or cyanoacetate use) may apply to synthesizing the target compound’s pyrimidine analogs .
  • Commercial Viability : Catalog compounds () highlight the availability of fluorinated pyrrolidine derivatives, suggesting the target compound could be synthesized at scale .

Biological Activity

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2034317-95-6
  • Molecular Formula : C₁₂H₁₄FN₃O₂
  • Molecular Weight : 251.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound is believed to inhibit key enzymes or receptors, which modulates various signaling pathways critical for cellular function and disease progression.

Target Pathways

  • Mitochondrial TCA Cycle : The compound has been shown to target the mitochondrial tricarboxylic acid (TCA) cycle, a crucial pathway for energy metabolism.
  • Cellular Signaling Pathways : It interacts with pathways that regulate apoptosis and cell proliferation, indicating potential applications in cancer therapy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.85Induction of apoptosis via ROS generation
MCF7 (Breast)1.81Cell cycle arrest in G2/M phase
SKOV3 (Ovary)3.32Inhibition of tubulin polymerization

The compound has shown significant anti-proliferative effects across multiple cancer types, including hormone-resistant prostate cancer and hepatocellular carcinoma .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

  • Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
  • Cell Cycle Arrest : The compound causes arrest at the G2/M phase, disrupting normal cell division and promoting cell death .

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Study on A549 Cells : Treatment with the compound resulted in significant morphological changes and increased apoptosis markers, confirming its potential as an anticancer agent.
  • Combination Therapy : In combination with other chemotherapeutics, this compound has been shown to enhance overall efficacy and reduce resistance mechanisms in cancer cells .

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